2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one
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Overview
Description
2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C17H14N2O2S. It is a member of the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core substituted with a phenyl group at the 3-position and a 2-oxopropylthio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The 2-oxopropylthio group can be introduced by reacting the quinazolinone derivative with 2-bromoacetone in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxopropylthio moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-oxopropyl)thio)-3-methylquinazolin-4(3H)-one
- 2-((2-oxopropyl)thio)-3-ethylquinazolin-4(3H)-one
- 2-((2-oxopropyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
Uniqueness
2-((2-oxopropyl)thio)-3-phenylquinazolin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the phenyl group at the 3-position and the 2-oxopropylthio group at the 2-position contributes to its unique chemical reactivity and biological properties.
Properties
IUPAC Name |
2-(2-oxopropylsulfanyl)-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-12(20)11-22-17-18-15-10-6-5-9-14(15)16(21)19(17)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYOEZSWVIWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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